molecular formula C27H37NS B14203909 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine CAS No. 830320-18-8

2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine

Cat. No.: B14203909
CAS No.: 830320-18-8
M. Wt: 407.7 g/mol
InChI Key: BVPYULPXVUINEI-UHFFFAOYSA-N
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Description

2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is a complex organic compound characterized by a phenylsulfanyl group attached to a hexadeca-7,9-dien-7-yl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the phenylsulfanyl group, which is then attached to the hexadeca-7,9-dien-7-yl chain through a series of coupling reactions. The final step involves the introduction of the pyridine ring via a nucleophilic substitution reaction. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the hexadeca-7,9-dien-7-yl chain can be reduced to single bonds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated intermediates and strong bases or acids are used depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]benzene
  • 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]thiophene
  • 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]furan

Uniqueness

2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall functionality, making it a valuable compound for various research applications.

Properties

CAS No.

830320-18-8

Molecular Formula

C27H37NS

Molecular Weight

407.7 g/mol

IUPAC Name

2-(10-phenylsulfanylhexadeca-7,9-dien-7-yl)pyridine

InChI

InChI=1S/C27H37NS/c1-3-5-7-10-16-24(27-20-14-15-23-28-27)21-22-26(19-11-8-6-4-2)29-25-17-12-9-13-18-25/h9,12-15,17-18,20-23H,3-8,10-11,16,19H2,1-2H3

InChI Key

BVPYULPXVUINEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC=C(CCCCCC)SC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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